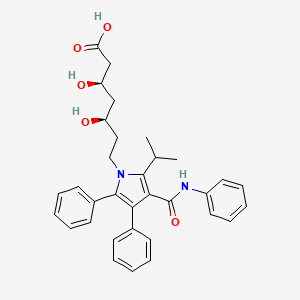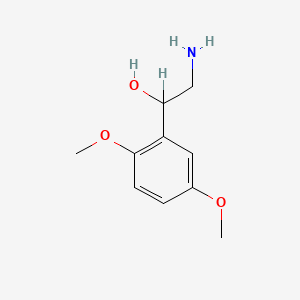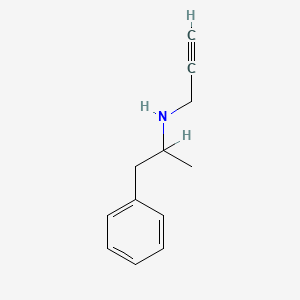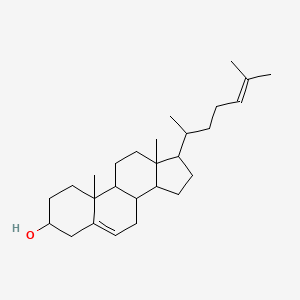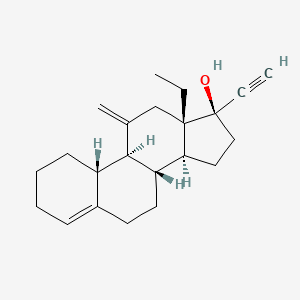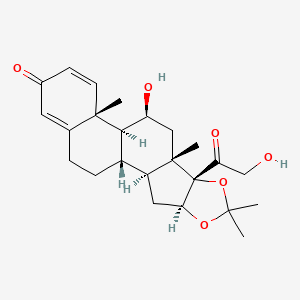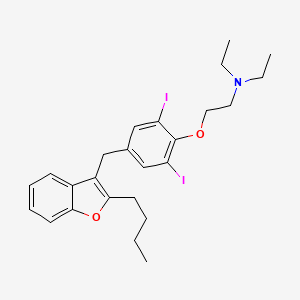
DHMEQ
描述
科学研究应用
脱羟甲基环氧喹诺霉素在科学研究中具有广泛的应用,尤其是在化学、生物学、医学和工业领域 .
化学: 在化学领域,脱羟甲基环氧喹诺霉素被用作研究NF-κB抑制及其下游效应的工具 . 研究人员利用该化合物来研究NF-κB抑制的分子机制,并开发新的治疗策略。
生物学: 在生物学研究中,脱羟甲基环氧喹诺霉素被用于研究细胞过程,如凋亡、炎症和免疫反应 . 它抑制NF-κB的能力使其成为探索这些过程调节的有价值化合物。
医学: 在医学领域,脱羟甲基环氧喹诺霉素显示出作为治疗剂的潜力,用于治疗炎症性疾病、癌症和其他与NF-κB活性异常相关的疾病 . 临床研究已经证明了其在减少肿瘤生长和炎症方面的潜力 .
工业: 在工业领域,脱羟甲基环氧喹诺霉素被用于开发新的药物和治疗剂 . 其独特的特性使其成为药物研究和开发中有价值的化合物。
作用机制
未来方向
生化分析
Biochemical Properties
Dehydroxymethylepoxyquinomicin plays a crucial role in biochemical reactions by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of various genes related to inflammation and immune responses. Dehydroxymethylepoxyquinomicin interacts with NF-κB components by covalently binding to specific cysteine residues, thereby preventing their DNA binding and nuclear translocation . This inhibition leads to the suppression of inflammatory cytokines and chemokines, such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1), and reduces the expression of intercellular adhesion molecule-1 (ICAM-1) in human corneal fibroblasts .
Cellular Effects
Dehydroxymethylepoxyquinomicin exerts various effects on different cell types and cellular processes. In human T-cell leukemia Jurkat cells, Dehydroxymethylepoxyquinomicin inhibits tumor necrosis factor-alpha (TNF-α)-induced activation of NF-κB, leading to reduced cell proliferation and increased apoptosis . In mouse plasmacytoma SP2/0 cells, Dehydroxymethylepoxyquinomicin suppresses cellular invasion by down-regulating KISS1 receptor (KISS1R) expression and enhances sensitivity to the anticancer agent melphalan . Additionally, Dehydroxymethylepoxyquinomicin has been shown to inhibit the expression of NF-κB-dependent anti-apoptotic proteins, such as Bcl-XL, FLIP, and Bfl-1 .
Molecular Mechanism
The molecular mechanism of Dehydroxymethylepoxyquinomicin involves its specific interaction with NF-κB components. Dehydroxymethylepoxyquinomicin covalently binds to cysteine residues in the Rel-family proteins, inhibiting their DNA-binding activity and preventing their nuclear translocation . This inhibition disrupts the transcriptional activity of NF-κB, leading to the suppression of genes involved in inflammation, cell proliferation, and survival. The specificity of Dehydroxymethylepoxyquinomicin for NF-κB components makes it a potent and selective inhibitor of this transcription factor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dehydroxymethylepoxyquinomicin have been observed to change over time. Dehydroxymethylepoxyquinomicin has shown stability in various experimental conditions, maintaining its inhibitory effects on NF-κB activity over extended periods . In in vivo studies, Dehydroxymethylepoxyquinomicin has demonstrated long-term anti-inflammatory and anticancer effects without significant toxicity . The stability and sustained activity of Dehydroxymethylepoxyquinomicin make it a reliable compound for prolonged experimental use.
Dosage Effects in Animal Models
The effects of Dehydroxymethylepoxyquinomicin vary with different dosages in animal models. In a rat model of cyclosporine A nephrotoxicity, Dehydroxymethylepoxyquinomicin administered at 8 mg/kg daily for 28 days significantly inhibited NF-κB activation and reduced serum urea nitrogen and creatinine levels . Higher doses of Dehydroxymethylepoxyquinomicin may lead to adverse effects, such as renal toxicity and impaired urinary protein secretion . The dosage-dependent effects of Dehydroxymethylepoxyquinomicin highlight the importance of optimizing its concentration for therapeutic applications.
Metabolic Pathways
Dehydroxymethylepoxyquinomicin is involved in metabolic pathways related to inflammation and cancer. By inhibiting NF-κB activity, Dehydroxymethylepoxyquinomicin affects the expression of various genes involved in metabolic processes . The compound’s interaction with NF-κB components influences metabolic flux and metabolite levels, contributing to its anti-inflammatory and anticancer effects
Transport and Distribution
Dehydroxymethylepoxyquinomicin is transported and distributed within cells and tissues through various mechanisms. The compound’s interaction with NF-κB components facilitates its localization to specific cellular compartments, such as the nucleus . Dehydroxymethylepoxyquinomicin’s distribution within tissues is influenced by its binding to transporters and binding proteins, which aid in its accumulation and localization . The transport and distribution of Dehydroxymethylepoxyquinomicin are critical for its therapeutic efficacy and cellular activity.
Subcellular Localization
The subcellular localization of Dehydroxymethylepoxyquinomicin plays a significant role in its activity and function. Dehydroxymethylepoxyquinomicin is primarily localized in the nucleus, where it interacts with NF-κB components to inhibit their transcriptional activity . The compound’s nuclear localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments . The subcellular localization of Dehydroxymethylepoxyquinomicin is essential for its inhibitory effects on NF-κB and its therapeutic potential.
准备方法
合成路线和反应条件: 脱羟甲基环氧喹诺霉素衍生自抗生素环氧喹诺霉素C . 合成涉及化学酶法,其中外消旋混合物通过脂肪酶催化的对映选择性拆分来拆分 . 脱羟甲基环氧喹诺霉素的(2R,3R,4R)-形式通过一系列化学转化产生,确保高立体化学纯度 .
工业生产方法: 虽然具体的工业生产方法没有被广泛记录,但化学酶法合成路线为生产脱羟甲基环氧喹诺霉素提供了一种可扩展的方法 . 该方法利用酶解拆分的效率与化学合成相结合,从而实现高产率和纯度。
化学反应分析
反应类型: 脱羟甲基环氧喹诺霉素会发生各种化学反应,包括氧化、还原和取代 . 这些反应对于修饰化合物的结构和增强其生物活性至关重要。
常见试剂和条件: 脱羟甲基环氧喹诺霉素的合成和修饰中常用的试剂包括用于对映选择性拆分的脂肪酶、用于引入官能团的氧化剂和用于修饰现有基团的还原剂 . 反应条件通常涉及受控的温度和pH值,以确保最佳的酶活性以及化学转化。
主要形成的产物: 从这些反应中形成的主要产物是脱羟甲基环氧喹诺霉素的(2R,3R,4R)-形式,其表现出有效的NF-κB抑制活性 . 这种形式由于其高立体化学纯度和增强的生物效应而被优选。
相似化合物的比较
与其他类似化合物相比,脱羟甲基环氧喹诺霉素在强效和选择性地抑制NF-κB方面是独一无二的 . 一些类似化合物包括脱羟甲基环氧喹诺霉素的衍生物环氧喹诺霉素C,以及其他NF-κB抑制剂,如gliotoxin和紫杉醇 . 脱羟甲基环氧喹诺霉素脱颖而出,因为它对NF-κB组分具有高度特异性和不可逆的结合 .
结论
脱羟甲基环氧喹诺霉素是一种很有前景的化合物,在科学研究和治疗应用中具有巨大潜力。其独特的作用机制和对NF-κB的强效抑制使其成为研究和治疗各种疾病的有价值工具。对该化合物的持续研究和开发可能会导致针对炎症和癌症疾病的新型有效治疗方法。
属性
IUPAC Name |
2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOMATKBBPCLFR-TUAOUCFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432307 | |
| Record name | Dehydroxymethylepoxyquinomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287194-38-1, 287194-40-5 | |
| Record name | rel-2-Hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287194-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroxymethylepoxyquinomicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287194405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroxymethylepoxyquinomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



